2-Formyl-3-methyl-7-bromobenzofuran
Overview
Description
2-Formyl-3-methyl-7-bromobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a formyl group at the second position, a methyl group at the third position, and a bromine atom at the seventh position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-methyl-7-bromobenzofuran typically involves multi-step organic reactions. One common method includes the bromination of 2-formyl-3-methylbenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3-methyl-7-bromobenzofuran can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Carboxy-3-methyl-7-bromobenzofuran.
Reduction: 2-Hydroxymethyl-3-methyl-7-bromobenzofuran.
Substitution: 2-Formyl-3-methyl-7-methoxybenzofuran or 2-Formyl-3-methyl-7-cyanobenzofuran.
Scientific Research Applications
2-Formyl-3-methyl-7-bromobenzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Formyl-3-methyl-7-bromobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The formyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The bromine atom may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Formyl-3-methylbenzofuran: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.
2-Formyl-7-bromobenzofuran: Lacks the methyl group, which may affect its steric properties and interaction with biological targets.
3-Methyl-7-bromobenzofuran:
Uniqueness
2-Formyl-3-methyl-7-bromobenzofuran is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
7-bromo-3-methyl-1-benzofuran-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFODWMVTFVJMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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